molecular formula C9H10N2O B189490 (5-amino-1H-indol-2-yl)methanol CAS No. 199806-02-5

(5-amino-1H-indol-2-yl)methanol

Cat. No. B189490
M. Wt: 162.19 g/mol
InChI Key: SMZDIZPCTUMGCS-UHFFFAOYSA-N
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Description

“(5-amino-1H-indol-2-yl)methanol” is a compound that belongs to the class of organic compounds known as indole derivatives . It is an important type of molecule and natural product that plays a main role in cell biology . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Recently, the substituted indole 5-nitro-3-phenyl-1H-indol-2-yl-methylamine hydrochloride (NPIMA) was discovered to be effective in destroying persister cells of E. coli, P. aeruginosa and S. aureus by damaging their membranes .

Future Directions

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This review will discuss recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

properties

IUPAC Name

(5-amino-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-4,11-12H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZDIZPCTUMGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-amino-1H-indol-2-yl)methanol

Synthesis routes and methods I

Procedure details

2-Ethoxycarbonyl-5-nitroindole (500 mg, 0.002 mol) was dissolved in 50 mL THF, added lithium tetrahydroaluminate (341 mg, 0.00898 mol) in 3 portions and stirred at room temperature overnight. Water (341 μL), 15% NaOH solution (341 μL), and water (1.1 mL) were added cautiously and the mixtured was filtered. The filtrate was concentrated under vacuum to give the product (300 mg, 98%) as an oil. m/z=162.9.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step Two
Name
Quantity
341 μL
Type
reactant
Reaction Step Three
Name
Quantity
341 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 13 (862 mg, 4.49 mmol) in methanol (50 mL) was added 5% Pd/C (50 mg) and the reaction mixture was hydrogenated for 1 h at a pressure of 50 lb/inch2. The reaction mixture was filtered through celite and the celite was washed with methanol. The solvent was removed in vacuo and 707 mg (97% yield) of grey powder 14 was obtained. mp: 159°-160° C. 1H NMR (DMSO-d6, ppm): 10.44 (s, 1 H, NH), 7.01-6.99 (d, 1 H, J=8.5 Hz, Ar--H), 6.60 (d, 1 H, J=2.0 Hz, Ar--H), 6.43-6.40 (dd, 1 H, J=2.4, 8.5 Hz, Ar--H), 5.97 (brs, 1 H, Ar--H), 5.07 (brs, 1 H, OH), 4.50 (brs, 2 H, CH2OH), 4.30 (brs, 2 H, NH2), Anal. (C9H10N2O), C, H, N.
Name
Quantity
862 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
97%

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